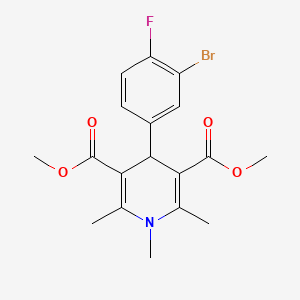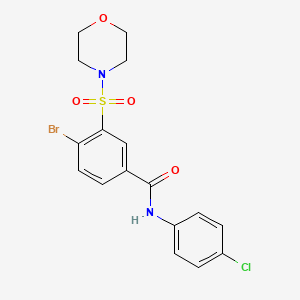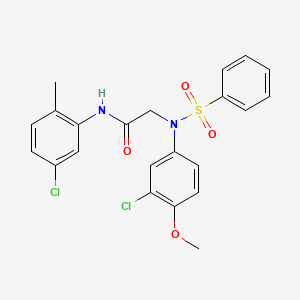![molecular formula C23H32N2O2S B5979031 2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5979031.png)
2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate immune cell activation and proliferation.
Mecanismo De Acción
TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate immune cell activation and proliferation. BTK is a member of the Tec family of non-receptor tyrosine kinases and is primarily expressed in B cells and myeloid cells. BTK plays a critical role in the activation of B cells and the production of antibodies, as well as the regulation of innate immune responses.
Biochemical and Physiological Effects:
The inhibition of BTK by TAK-659 leads to the suppression of immune cell activation and proliferation, resulting in a reduction in the production of pro-inflammatory cytokines and chemokines. Additionally, TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 as a research tool is its high potency and specificity for BTK inhibition. This makes it an ideal compound for studying the role of BTK in various cellular processes and disease states. Additionally, TAK-659 has been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, making it suitable for in vivo studies.
One limitation of TAK-659 is its potential for off-target effects, which may affect the interpretation of experimental results. Additionally, the high potency of TAK-659 may also pose challenges in achieving optimal dosing in vivo, particularly in studies involving animal models.
Direcciones Futuras
There are several potential future directions for the development and application of TAK-659. One area of interest is the use of TAK-659 as a combination therapy with other anti-cancer agents, with the aim of enhancing its therapeutic efficacy and reducing the risk of drug resistance. Additionally, further studies are needed to explore the potential of TAK-659 in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer and autoimmune diseases. Its high potency and specificity for BTK inhibition make it an ideal research tool for studying the role of BTK in various cellular processes and disease states. Further research is needed to fully understand the therapeutic potential of TAK-659 and its limitations as a research tool.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions that start with the coupling of 3-(cyclopentyloxy)benzylamine with 2-bromothiophene to form the intermediate 4-(3-(cyclopentyloxy)benzyl)-2-bromothiophene. This intermediate is then reacted with piperazine and subsequently reduced to produce the final product, 2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, TAK-659 has been shown to exhibit potent anti-tumor activity against various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. Additionally, TAK-659 has been demonstrated to effectively inhibit BTK-mediated signaling pathways, leading to the suppression of immune cell activation and proliferation.
Propiedades
IUPAC Name |
2-[4-[(3-cyclopentyloxyphenyl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c26-13-10-20-17-24(11-12-25(20)18-23-9-4-14-28-23)16-19-5-3-8-22(15-19)27-21-6-1-2-7-21/h3-5,8-9,14-15,20-21,26H,1-2,6-7,10-13,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUWKTSBZXLRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CN3CCN(C(C3)CCO)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(Cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanophenyl)-3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B5978949.png)

![2-[4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5978974.png)

![2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978985.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5978997.png)
![N'-[(1-hydroxy-4-nitro-2-naphthyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5979005.png)
![N-(3-chloro-2-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5979013.png)
![7-(2-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5979019.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide](/img/structure/B5979038.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5979045.png)
![8-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5979046.png)

![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5979064.png)